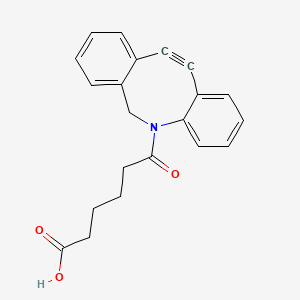

Acide DBCO-C6

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Applications in Bioconjugation

DBCO-C6-acid is widely used in bioconjugation strategies, particularly for labeling proteins, peptides, and nucleic acids. The following are notable applications:

Protein Labeling

DBCO-C6-acid facilitates the labeling of proteins with azide-modified probes. This application is crucial for studying protein interactions and dynamics within biological systems. A study demonstrated that DBCO-C6-acid could be effectively used to label antibodies for imaging applications .

Peptide Synthesis

In peptide synthesis, DBCO-C6-acid has been employed to create peptide conjugates via strain-promoted alkyne-azide cycloaddition (SPAAC). This method allows for the selective attachment of azide-containing peptides to DBCO-modified surfaces or other biomolecules without the need for metal catalysis .

Nucleic Acid Conjugation

The compound is also utilized in nucleic acid chemistry, where it aids in the attachment of azide-labeled oligonucleotides to various substrates or carriers. This application is vital for developing diagnostic tools and therapeutic agents .

Case Studies

The following case studies illustrate the practical applications of DBCO-C6-acid in research:

Advantages of DBCO-C6-acid

The use of DBCO-C6-acid offers several advantages:

- Copper-Free Reactions : Enables bioorthogonal reactions without copper ions, minimizing potential cytotoxicity.

- High Reactivity : Exhibits high reactivity with azides under mild conditions, facilitating efficient conjugation.

- Enhanced Stability : The six-carbon spacer arm improves the stability and solubility of conjugates in various solvents .

Mécanisme D'action

Target of Action

DBCO-C6-acid, also known as ADIBO or DIBAC, is primarily used as a non-cleavable linker in the synthesis of antibody-drug conjugates (ADCs) . The primary targets of DBCO-C6-acid are molecules containing Azide groups .

Mode of Action

DBCO-C6-acid contains a DBCO group that can undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing Azide groups . This reaction, also known as click chemistry, allows for the efficient functionalization of primary or secondary amines in the presence of activators such as EDC or HATU .

Biochemical Pathways

The key biochemical pathway involved in the action of DBCO-C6-acid is the strain-promoted alkyne-azide cycloaddition (SPAAC). This copper-free click chemistry reaction allows for the stable attachment of the ADC cytotoxin to the antibody, forming the ADC .

Pharmacokinetics

It’s worth noting that the extended 6-carbon atom spacer arm of dbco-c6-acid improves its solubility in organic solvents such as dichloromethane, chloroform, thf, and ethyl acetate . This could potentially impact the compound’s ADME properties and bioavailability.

Result of Action

The result of DBCO-C6-acid’s action is the formation of stable antibody-drug conjugates (ADCs). These ADCs are designed to deliver cytotoxic drugs directly to cancer cells, thereby reducing the impact on healthy cells .

Action Environment

The action of DBCO-C6-acid is influenced by the presence of Azide groups in the target molecules . Additionally, the reaction efficiency and stability of the resulting conjugates are improved by the extended 6-carbon atom spacer arm . .

Analyse Biochimique

Biochemical Properties

DBCO-C6-acid plays a crucial role in biochemical reactions, particularly in the synthesis of antibody-drug conjugates. It interacts with azide-containing molecules through strain-promoted alkyne-azide cycloaddition, forming stable triazole linkages . This interaction is highly specific and efficient, making DBCO-C6-acid a valuable tool in bioconjugation and drug development. The compound’s non-cleavable nature ensures that the conjugates remain stable under physiological conditions .

Cellular Effects

DBCO-C6-acid influences various cellular processes by facilitating the targeted delivery of drugs to specific cells. The stable triazole linkages formed by DBCO-C6-acid ensure that the conjugated drugs are delivered efficiently to the target cells, minimizing off-target effects . This targeted delivery can impact cell signaling pathways, gene expression, and cellular metabolism, leading to enhanced therapeutic efficacy and reduced toxicity .

Molecular Mechanism

The molecular mechanism of DBCO-C6-acid involves its ability to undergo strain-promoted alkyne-azide cycloaddition with azide-containing molecules . This reaction forms stable triazole linkages, which are resistant to hydrolysis and enzymatic degradation . The non-cleavable nature of DBCO-C6-acid ensures that the conjugates remain intact, allowing for precise targeting and delivery of therapeutic agents .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of DBCO-C6-acid are influenced by its stability and degradation over time. The compound is stable under various conditions, including room temperature and different solvents . Long-term studies have shown that DBCO-C6-acid can degrade over extended periods, potentially affecting its efficacy in in vitro and in vivo studies . Researchers must consider these temporal effects when designing experiments and interpreting results.

Dosage Effects in Animal Models

The effects of DBCO-C6-acid vary with different dosages in animal models. At lower doses, the compound effectively facilitates the targeted delivery of drugs, leading to improved therapeutic outcomes . At higher doses, DBCO-C6-acid may exhibit toxic or adverse effects, including potential off-target interactions and immune responses . Researchers must carefully optimize the dosage to balance efficacy and safety in preclinical studies.

Metabolic Pathways

DBCO-C6-acid is involved in metabolic pathways related to bioconjugation and drug delivery. The compound interacts with enzymes and cofactors that facilitate the formation of stable triazole linkages . These interactions can influence metabolic flux and metabolite levels, potentially affecting the overall pharmacokinetics and pharmacodynamics of the conjugated drugs .

Transport and Distribution

Within cells and tissues, DBCO-C6-acid is transported and distributed through interactions with specific transporters and binding proteins . These interactions ensure that the compound is localized to the target cells and tissues, enhancing the efficiency of drug delivery . The extended six-carbon atom spacer arm in DBCO-C6-acid improves its solubility and distribution in various biological environments .

Subcellular Localization

The subcellular localization of DBCO-C6-acid is influenced by its targeting signals and post-translational modifications . The compound is directed to specific compartments or organelles within the cells, where it exerts its activity and function . This precise localization is essential for the effective delivery of therapeutic agents and the modulation of cellular processes .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

DBCO-C6-acid can be synthesized through the functionalization of primary or secondary amines with the dibenzocyclooctyne moiety in the presence of activators such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) . The extended six-carbon spacer arm in DBCO-C6-acid improves its solubility in organic solvents like dichloromethane, chloroform, tetrahydrofuran, and ethyl acetate .

Industrial Production Methods

Industrial production of DBCO-C6-acid involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process typically includes the functionalization of amines with the dibenzocyclooctyne moiety, followed by purification and quality control to ensure high purity and stability of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

DBCO-C6-acid primarily undergoes strain-promoted alkyne-azide cycloaddition reactions. This type of reaction is highly specific and does not require a catalyst, making it suitable for various bioconjugation applications .

Common Reagents and Conditions

Reagents: Azide-containing molecules, EDC, HATU

Conditions: Room temperature, organic solvents such as dichloromethane, chloroform, tetrahydrofuran, and ethyl acetate

Major Products

The major products formed from the reactions involving DBCO-C6-acid are stable conjugates with azide-containing molecules. These conjugates are used in various applications, including the synthesis of antibody-drug conjugates and other bioconjugates .

Comparaison Avec Des Composés Similaires

Similar Compounds

DBCO-acid: Similar to DBCO-C6-acid but without the extended six-carbon spacer arm.

DBCO-PEG4-acid: Contains a polyethylene glycol spacer, improving solubility and reducing non-specific binding.

DBCO-PEG12-acid: Features a longer polyethylene glycol spacer for enhanced solubility and reduced non-specific interactions.

Uniqueness

DBCO-C6-acid is unique due to its extended six-carbon spacer arm, which improves its solubility in organic solvents and enhances the stability of the conjugates formed. This makes it particularly suitable for applications requiring high stability and solubility .

Activité Biologique

DBCO-C6-acid, also known as dibenzocyclooctyne (DBCO) C6 acid, is a bioorthogonal reagent widely used in chemical biology for its unique properties in click chemistry. It serves as a non-activated building block for synthesizing complex molecules, particularly in copper-free ligation applications. This compound has garnered significant interest due to its ability to facilitate selective labeling and targeting of biomolecules without interfering with cellular processes.

- Molecular Formula : C21H19NO3

- Molecular Weight : 333.83 g/mol

- CAS Number : 1425485-72-8

- Solubility : Soluble in DMSO, DMF, dichloromethane (DCM), THF, and chloroform.

- Purity : Greater than 95% (HPLC)

- Appearance : Slightly grey to slightly orange solid

- Storage Conditions : -20°C, desiccated

These properties make DBCO-C6-acid suitable for various applications in bioconjugation and drug delivery systems.

DBCO-C6-acid functions through bioorthogonal click chemistry, specifically the strain-promoted alkyne-azide cycloaddition (SPAAC). This reaction allows for the selective conjugation of biomolecules tagged with azide groups to those functionalized with DBCO, facilitating the development of targeted therapies and imaging agents without the need for copper catalysts, which can be toxic to cells .

Case Studies and Research Findings

-

Targeting Tumor Cells

A study demonstrated the use of DBCO-C6-acid in a bioorthogonal click-targeting strategy for breast cancer treatment. The researchers glycoengineered tumor cells with high-density azide groups using Ac4ManNAz. The subsequent reaction with DBCO-modified nanocomposites significantly enhanced cellular uptake and tumor-specific distribution, achieving a 96.1% inhibition rate in tumor growth . -

Protein Ligation

Another research focused on enhancing native chemical ligation (NCL) using DBCO-C6-acid. By incorporating DBCO into peptides through Click-Assisted NCL (CAN), the ligation kinetics were accelerated. This method showed promise in synthesizing longer peptides that are otherwise challenging to produce due to slow reaction rates . -

Vibrational Reporting

Research involving azido-modified amino acids demonstrated that when DBCO was used in conjunction with these amino acids, it could serve as a vibrational reporter in proteins. This application allows for monitoring local hydration changes within protein environments, showcasing the versatility of DBCO-C6-acid beyond traditional applications .

Comparative Table of Applications

Propriétés

IUPAC Name |

6-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-6-oxohexanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19NO3/c23-20(11-5-6-12-21(24)25)22-15-18-9-2-1-7-16(18)13-14-17-8-3-4-10-19(17)22/h1-4,7-10H,5-6,11-12,15H2,(H,24,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIRLBCOFKPVQLM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.